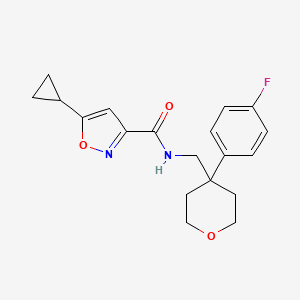

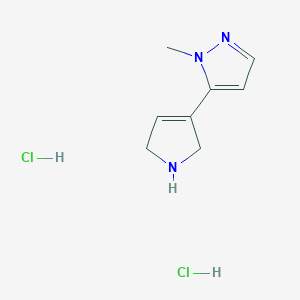

![molecular formula C14H11F3N2O2S B2537846 2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866049-80-1](/img/structure/B2537846.png)

2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidinone derivative with a trifluoromethyl group, a phenyl group, and a sulfanyl group attached to the pyrimidinone ring. The presence of these functional groups could give this compound interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It has a pyrimidinone ring which is a six-membered ring with two nitrogen atoms. Attached to this ring are a phenyl group, a trifluoromethyl group, and a sulfanyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the sulfanyl group could make this compound a good nucleophile .Scientific Research Applications

Antiviral Activity

Benzofuran derivatives, including our compound of interest, have been investigated for their antiviral potential. In particular, this compound shows promise against hepatitis C virus (HCV) . Researchers have identified it as a potential therapeutic agent for managing HCV infections .

Anticancer Properties

The trifluoromethyl-substituted benzofuran ring system has attracted attention in cancer research. Our compound may serve as a scaffold for developing novel anticancer agents. Researchers have explored its potential in inhibiting cancer cell growth and metastasis .

Free Radical Cyclization Cascade

Recent advancements in synthetic methods have led to the discovery of a unique free radical cyclization cascade for constructing complex benzofuran derivatives. Our compound can be synthesized using this method, making it valuable for drug development .

Proton Quantum Tunneling Synthesis

Another intriguing approach involves constructing benzofuran rings through proton quantum tunneling. This method offers high yields and fewer side reactions, facilitating the creation of intricate benzofuran ring systems. Our compound could be synthesized using this efficient technique .

Natural Product Sources

Benzofuran compounds are widespread in nature, found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. Understanding their natural sources provides insights into their potential applications and bioactivities .

Bioactivity-Structure Relationship

Researchers continue to explore the relationship between the bioactivities of benzofuran derivatives and their structural features. Our compound’s unique structure contributes to its diverse pharmacological properties .

properties

IUPAC Name |

2-(2-oxopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2S/c1-9(20)8-22-13-18-11(14(15,16)17)7-12(21)19(13)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDPWLDOAGNOCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NC(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

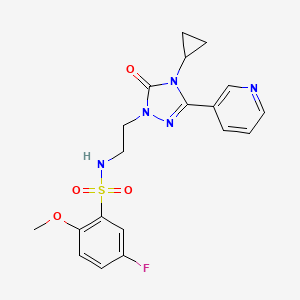

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537763.png)

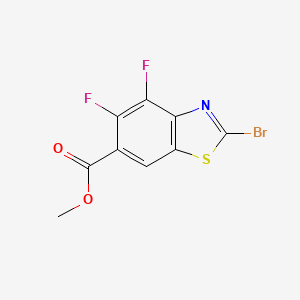

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2537764.png)

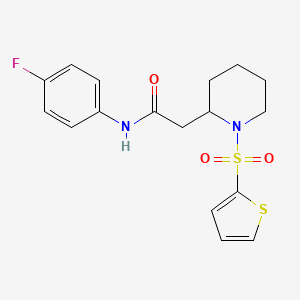

![N,N-diethyl-4-[(methylamino)methyl]aniline](/img/structure/B2537770.png)

![tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2537775.png)

![N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B2537776.png)

![Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride](/img/structure/B2537778.png)

![5-Fluoro-4-methyl-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2537779.png)

![4-[(4-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2537785.png)